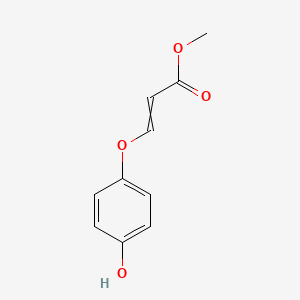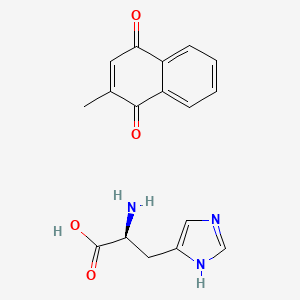
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione is a unique chemical entity that combines the properties of an amino acid derivative and a naphthoquinone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves multiple steps, typically starting with the preparation of the amino acid derivative and the naphthoquinone derivative separately. The amino acid derivative can be synthesized through standard peptide synthesis techniques, while the naphthoquinone derivative can be prepared through oxidation reactions involving naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers for the amino acid component and large-scale oxidation reactors for the naphthoquinone component.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can undergo further oxidation to form more complex quinone structures.
Reduction: The naphthoquinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The amino acid moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of more complex quinone structures.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme mechanisms, particularly those involving amino acid metabolism and quinone reduction. Its dual functionality allows it to interact with a wide range of biological targets.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. The naphthoquinone moiety is known for its anticancer properties, while the amino acid moiety can enhance its bioavailability and specificity.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells. The amino acid moiety can interact with enzymes involved in amino acid metabolism, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid: An amino acid derivative with similar biological activity.
2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with similar redox properties.
Uniqueness
The uniqueness of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione lies in its dual functionality, combining the properties of both an amino acid and a naphthoquinone. This allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activities compared to its individual components.
Propiedades
Número CAS |
651031-69-5 |
|---|---|
Fórmula molecular |
C17H17N3O4 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O2.C6H9N3O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-5(6(10)11)1-4-2-8-3-9-4/h2-6H,1H3;2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |
Clave InChI |
UYSCVQGMKSQSOA-ZSCHJXSPSA-N |
SMILES isomérico |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


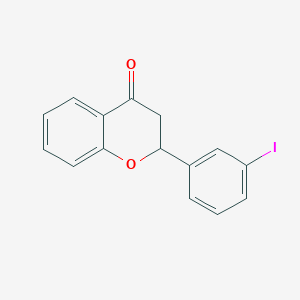
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
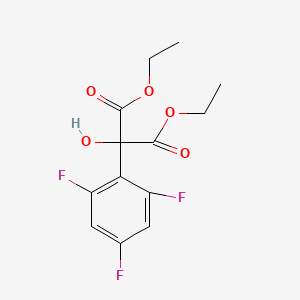
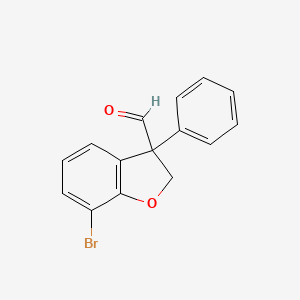
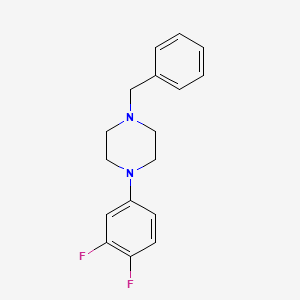



![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
amino}methyl)phenol](/img/structure/B12602940.png)

